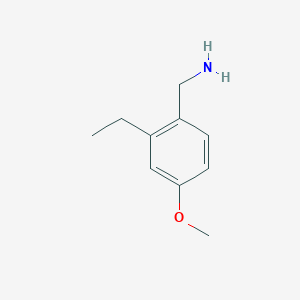
2-(Piperidin-2-yl)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Piperidin-2-yl)quinoline is a heterocyclic compound that features a quinoline ring system substituted with a piperidine moiety at the second position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-2-yl)quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pictet-Spengler reaction, where a quinoline derivative reacts with a piperidine derivative in the presence of an acid catalyst. The reaction conditions often include:
Solvent: Ethanol or methanol
Catalyst: Hydrochloric acid or sulfuric acid
Temperature: Reflux conditions (around 80-100°C)
Time: Several hours to ensure complete cyclization
Another method involves the direct alkylation of quinoline with a piperidine derivative using a strong base such as sodium hydride or potassium tert-butoxide in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may utilize continuous flow reactors to enhance reaction efficiency and yield. These reactors allow precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to more consistent product quality and scalability.
化学反应分析
Types of Reactions
2-(Piperidin-2-yl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the quinoline ring to a tetrahydroquinoline derivative.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at the 3- and 8-positions, using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst under atmospheric pressure.
Substitution: Bromine in acetic acid at room temperature for bromination.
Major Products Formed
Oxidation: Quinoline N-oxides
Reduction: Tetrahydroquinoline derivatives
Substitution: Halogenated quinoline derivatives
科学研究应用
Chemistry
In organic synthesis, 2-(Piperidin-2-yl)quinoline serves as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets such as enzymes and receptors makes it a candidate for developing new therapeutic agents.
Medicine
Medicinal chemistry explores this compound for its potential to treat various diseases. Its derivatives have shown promise in preclinical studies as anticancer, antimicrobial, and anti-inflammatory agents.
Industry
In the materials science industry, this compound is investigated for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism by which 2-(Piperidin-2-yl)quinoline exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. For example, it can inhibit the activity of certain kinases involved in cancer cell proliferation, leading to reduced tumor growth.
相似化合物的比较
Similar Compounds
2-(Pyridin-2-yl)quinoline: Similar structure but with a pyridine ring instead of a piperidine ring.
2-(Morpholin-2-yl)quinoline: Contains a morpholine ring instead of a piperidine ring.
2-(Piperidin-3-yl)quinoline: Piperidine ring is attached at the third position of the quinoline ring.
Uniqueness
2-(Piperidin-2-yl)quinoline is unique due to the presence of the piperidine ring, which imparts distinct steric and electronic properties. This uniqueness allows for specific interactions with biological targets and enhances its utility in synthetic chemistry compared to its analogs.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific and industrial fields.
属性
分子式 |
C14H16N2 |
|---|---|
分子量 |
212.29 g/mol |
IUPAC 名称 |
2-piperidin-2-ylquinoline |
InChI |
InChI=1S/C14H16N2/c1-2-6-12-11(5-1)8-9-14(16-12)13-7-3-4-10-15-13/h1-2,5-6,8-9,13,15H,3-4,7,10H2 |
InChI 键 |
QGRITMCZYHKBHM-UHFFFAOYSA-N |
规范 SMILES |
C1CCNC(C1)C2=NC3=CC=CC=C3C=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



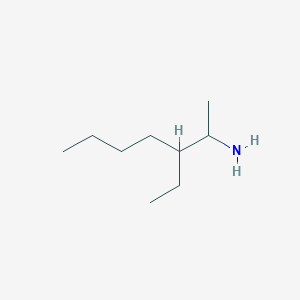
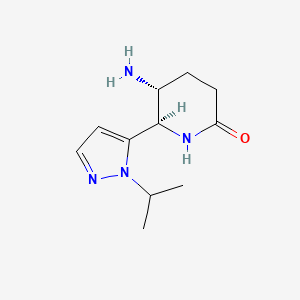

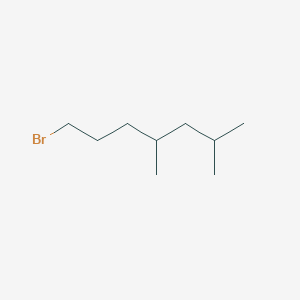
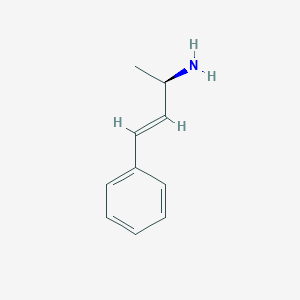

![4-[(Boc-amino)methyl]tetrahydro-2H-thiopyran-4-ol](/img/structure/B13573984.png)
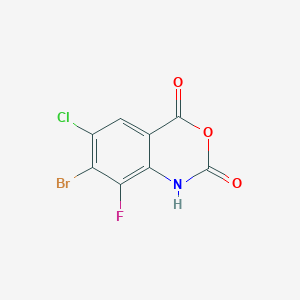
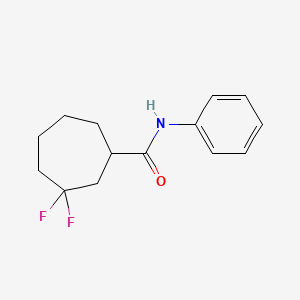

![N-[4-(4-phenylpiperazin-1-yl)butyl]-1-benzofuran-2-carboxamide](/img/structure/B13574016.png)
![N-(6-aminohexyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamidehydrochloride](/img/structure/B13574018.png)
